molecular formula C10H14ClNO2 B1612401 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride CAS No. 852227-85-1

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride

Cat. No. B1612401
M. Wt: 215.67 g/mol
InChI Key: DPCQMTBVVTUKKJ-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride” is a chemical compound with a complex structure . It is related to the compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine” which has an empirical formula of C15H13N3O2 and a molecular weight of 267.28 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed . For instance, the overall geometry of the molecule “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one” is largely planar but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule of 8.31 (9) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied . The synthesis process involved alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, the compound “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one” is largely planar but slightly kinked .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride is a compound that can be involved in various synthetic and chemical reaction pathways. Studies have shown the synthesis of related compounds through reactions involving acetylenecarboxylic acid with amines, leading to the production of compounds with potential for further chemical transformations. For instance, the hydrolysis of reaction products obtained from diethyl acetylenedicarboxylate with amines has been explored, highlighting the ability to generate compounds through the splitting of carbon-nitrogen bonds and hydrolysis into pyruvic acid, carbon dioxide, and the corresponding amines (Iwanami et al., 1964).

Pharmacological Properties

While the direct pharmacological applications of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride were not highlighted in the searched papers, related compounds have been studied for their potential biological activities. For example, the synthesis of novel benzoxepine-1,2,3-triazole hybrids utilizing a similar chemical backbone demonstrates the exploration of chemical entities for antibacterial and anticancer properties, indicating a potential pathway for the development of new therapeutic agents (Kuntala et al., 2015).

Environmental Fate and Analysis

The environmental fate and analysis of structurally related compounds, such as dibenzo-p-dioxins, have been a subject of investigation, providing insights into the persistence and transformation of these compounds in natural settings. Research into the metabolism of polychlorinated dibenzo-p-dioxins in rats, for example, offers valuable data on the biotransformation pathways these compounds can undergo, including hydroxylation and potential environmental persistence (Tulp & Hutzinger, 1978).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQMTBVVTUKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589260
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride

CAS RN

852227-85-1
Record name 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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